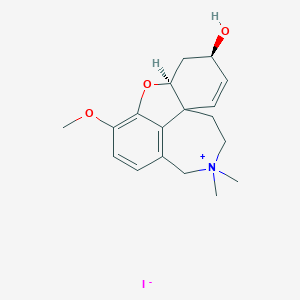

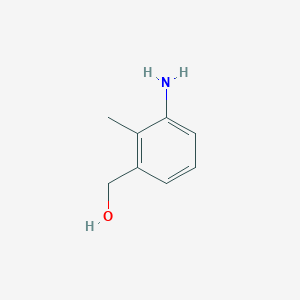

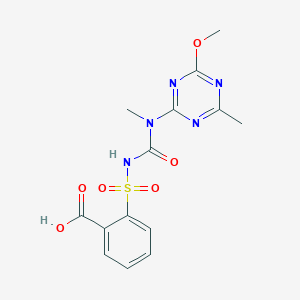

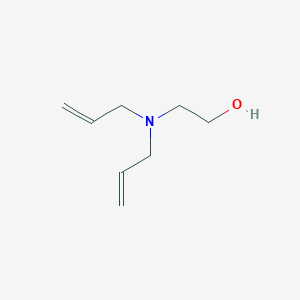

![molecular formula C9H10ClNO B104797 2-Chloro-1-[2-(methylamino)phenyl]ethanone CAS No. 16063-20-0](/img/structure/B104797.png)

2-Chloro-1-[2-(methylamino)phenyl]ethanone

Overview

Description

2-Chloro-1-[2-(methylamino)phenyl]ethanone, also known as ketamine, is a widely used anesthetic drug in both humans and animals. It was first synthesized in 1962 and has since been used for a variety of medical purposes. In recent years, it has gained attention for its potential use in treating depression and other mental health disorders.

Mechanism of Action

Ketamine works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain, which is responsible for regulating mood, pain, and cognition. This blockade results in an increase in the levels of certain neurotransmitters, such as glutamate and dopamine, which can lead to a rapid improvement in mood and a reduction in pain.

Biochemical and Physiological Effects

Ketamine has been shown to have a variety of biochemical and physiological effects. It can cause an increase in heart rate and blood pressure, as well as a decrease in respiratory rate. It can also cause hallucinations and dissociative effects, which have led to its use as a recreational drug.

Advantages and Limitations for Lab Experiments

Ketamine has several advantages for use in laboratory experiments. It is relatively easy to administer and has a rapid onset of action, which allows for quick measurements of its effects. However, it also has limitations, such as its potential for abuse and its side effects, which can complicate experimental design.

Future Directions

There are several future directions for research on 2-Chloro-1-[2-(methylamino)phenyl]ethanone. One area of interest is its potential use in treating depression and other mental health disorders. Researchers are also exploring its potential for use in treating chronic pain and addiction. In addition, there is ongoing research into the mechanisms of action of 2-Chloro-1-[2-(methylamino)phenyl]ethanone and its effects on the brain and body.

In conclusion, 2-Chloro-1-[2-(methylamino)phenyl]ethanone, or 2-Chloro-1-[2-(methylamino)phenyl]ethanone, is a widely used anesthetic drug with potential applications in treating depression, chronic pain, addiction, and other mental health disorders. Its mechanism of action involves blocking the NMDA receptor in the brain, leading to an increase in certain neurotransmitters and rapid improvements in mood and pain. While it has several advantages for use in laboratory experiments, it also has limitations and potential for abuse. Ongoing research is exploring its potential uses and mechanisms of action.

Scientific Research Applications

Ketamine has been extensively studied for its use as an anesthetic in both humans and animals. It has also been researched for its potential use in treating depression, anxiety, and other mental health disorders. In addition, it has shown promise in treating chronic pain, addiction, and post-traumatic stress disorder (PTSD).

properties

CAS RN |

16063-20-0 |

|---|---|

Product Name |

2-Chloro-1-[2-(methylamino)phenyl]ethanone |

Molecular Formula |

C9H10ClNO |

Molecular Weight |

183.63 g/mol |

IUPAC Name |

2-chloro-1-[2-(methylamino)phenyl]ethanone |

InChI |

InChI=1S/C9H10ClNO/c1-11-8-5-3-2-4-7(8)9(12)6-10/h2-5,11H,6H2,1H3 |

InChI Key |

XROLSOVOGKFCFQ-UHFFFAOYSA-N |

SMILES |

CNC1=CC=CC=C1C(=O)CCl |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)CCl |

synonyms |

Ethanone, 2-chloro-1-[2-(methylamino)phenyl]- (9CI) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.